REACTION_CXSMILES
|
[CH3:1][CH2:2][CH:3]([OH:6])[CH2:4][CH3:5].[CH3:7][S:8](Cl)(=[O:10])=[O:9].O>N1C=CC=CC=1.C(OCC)(=O)C>[CH2:2]([CH:3]([O:6][S:8]([CH3:7])(=[O:10])=[O:9])[CH2:4][CH3:5])[CH3:1]
|
Name
|
|
Quantity
|
88.15 g
|
Type
|
reactant
|
Smiles
|
CCC(CC)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
126 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After warming up (15 min.)
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
stirring at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
were added all at once and
|
Type
|
STIRRING
|
Details
|
stirring at room temperature
|
Type
|
WASH
|
Details
|
washed with 800 ml 1N HCl and 250 ml 10% brine
|
Type
|
EXTRACTION
|
Details
|
Both aqueous layers were extracted sequentially with 250 ml ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the combined organic layers over ca. 20 g Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed on the rotary evaporator (50° C./≧1 mbar)
|
Type
|
CUSTOM
|
Details
|
affording 154.4 g (92.9%) yellow
|
Type
|
CUSTOM
|
Details
|
oily title product, which could be used in the next step without purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)C(CC)OS(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |